molecular formula C8H7BrN2 B1343728 5-Bromo-1H-indol-6-amine CAS No. 873055-33-5

5-Bromo-1H-indol-6-amine

Cat. No. B1343728
M. Wt: 211.06 g/mol
InChI Key: SBVQALZKTIHCSD-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-6-amine is a compound with the CAS Number: 873055-33-5. It has a molecular weight of 211.06 . The compound is solid in physical form and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-1H-indol-6-amine is 1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

5-Bromo-1H-indol-6-amine is a solid compound . It has a molecular weight of 211.06 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

The anticancer activity of indole derivatives is another area of interest . Their ability to bind with high affinity to multiple receptors could be leveraged in the development of new cancer treatments.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV and related conditions.

Antioxidant Activity

The antioxidant activity of indole derivatives is another promising area of research . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity , suggesting potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis , a serious infectious disease that primarily affects the lungs.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic activity , suggesting potential applications in the management of diabetes.

Safety And Hazards

The safety information for 5-Bromo-1H-indol-6-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, which suggest that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, such as 5-Bromo-1H-indol-6-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

5-bromo-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVQALZKTIHCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646823
Record name 5-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indol-6-amine

CAS RN

873055-33-5
Record name 5-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-nitro-1H-indole (7.5 g, 31.1 mmol) and Raney Ni (1 g) in ethanol was stirred under H2 (1 atm) at room temperature for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 5-bromo-1H-indol-6-ylamine (B-27) (2 g, 30%). 1H NMR (DMSO-d6) δ 10.6 (s, 1H), 7.49 (s, 1H), 6.79-7.02 (m, 1H), 6.79 (s, 1H), 6.14-6.16 (m, 1H), 4.81 (s, 2H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FE Herrera - 2008 - iris.sissa.it
Parkinson's disease (PD) is the second most spread neurodegenerative disease (after Alzheimer's). It is a disease for which there is currently no cure. The average age of onset is 60 …
Number of citations: 4 iris.sissa.it

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